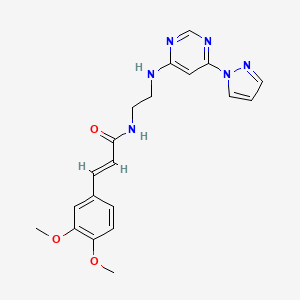
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anti-5-Lipoxygenase Agents
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions, and their structures were established using NMR and HRMS techniques. The compounds exhibited cytotoxic activities against cancer cell lines HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities, indicating their potential for therapeutic applications in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyridine moiety. This research produced a variety of compounds with significant antimicrobial properties, showcasing the versatility of pyrazolopyrimidines in developing new antimicrobial agents (Abu-Melha, 2013).
Potential Antimicrobial and Anticancer Agents
Further studies synthesized novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and most had good to excellent antimicrobial activity, highlighting the promise of these derivatives in developing new therapeutic agents (Hafez et al., 2016).
Synthesis of New Heterocyclic Compounds
Research into the behavior of certain acrylamide derivatives towards nitrogen nucleophiles led to the synthesis of novel heterocyclic compounds, including isoxazoles, pyrazoles, and pyrimidines. These findings contribute to the chemical diversity of heterocyclic compounds and their potential applications in various fields of medicinal chemistry (Bondock et al., 2011).
Antitumor Activity and Molecular Docking
A study on the synthesis, antitumor activity, molecular docking, and DFT study of novel pyrimidiopyrazole derivatives demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. This research indicates the potential of these compounds in cancer therapy and provides insights into their molecular interactions, which could inform the design of new anticancer drugs (Fahim et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZCNSFPVUEBA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
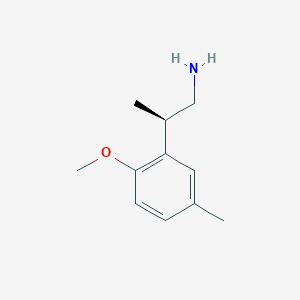
![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)
![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)


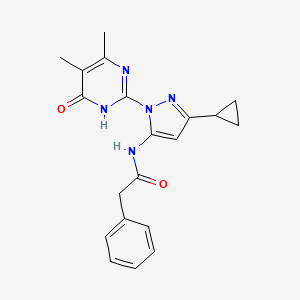

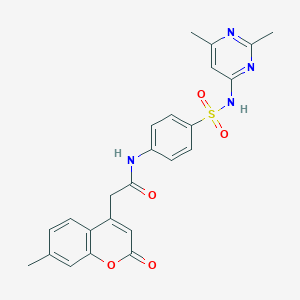
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)
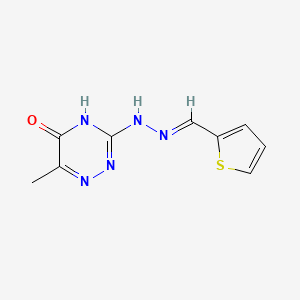

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)
